3-Methyl-7-(2-methyl-3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-(2-methyl-3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione is a complex organic compound with the molecular formula C19H25N7O2S. This compound is notable for its intricate structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(2-methyl-3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the pyrimidinylsulfanylpropyl and pyrrolidinyl groups. Common reagents used in these reactions include alkyl halides, thiols, and amines, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(2-methyl-3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Methyl-7-(2-methyl-3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(2-methyl-3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
3-Methyl-7-(2-methyl-3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-7-(2-methyl-3-pyrimidin-2-ylsulfanylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2S/c1-12(11-28-16-19-6-5-7-20-16)10-25-13-14(23(2)18(27)22-15(13)26)21-17(25)24-8-3-4-9-24/h5-7,12H,3-4,8-11H2,1-2H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJOZEDWRLCDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.